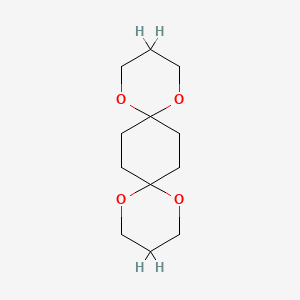
1,4-Cyclohexanedione bis(1,3-propylene ketal)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Cyclohexanedione bis(1,3-propylene ketal) is an organic compound with the molecular formula C12H20O4 and a molecular weight of 228.28 g/mol . It is a derivative of 1,4-cyclohexanedione, where the ketone groups are protected by 1,3-propylene ketal groups. This compound is often used in organic synthesis and research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Cyclohexanedione bis(1,3-propylene ketal) can be synthesized through the reaction of 1,4-cyclohexanedione with 1,3-propanediol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ketal groups .
Industrial Production Methods
Industrial production of 1,4-cyclohexanedione bis(1,3-propylene ketal) follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels, controlled heating, and efficient separation techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-Cyclohexanedione bis(1,3-propylene ketal) undergoes various chemical reactions, including:
Hydrolysis: The ketal groups can be hydrolyzed back to the original ketone groups under acidic conditions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in substitution reactions where the ketal groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) and water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and appropriate solvents.
Major Products Formed
Hydrolysis: 1,4-cyclohexanedione.
Oxidation: Corresponding oxidized derivatives.
Reduction: 1,4-cyclohexanediol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Cyclohexanedione bis(1,3-propylene ketal) has several applications in scientific research:
Organic Synthesis: Used as a protecting group for ketones in multi-step organic synthesis.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the preparation of polymers and advanced materials.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 1,4-cyclohexanedione bis(1,3-propylene ketal) primarily involves its ability to act as a protecting group for ketones. The ketal groups prevent unwanted reactions at the ketone sites during synthetic processes. Upon completion of the desired reactions, the ketal groups can be removed under acidic conditions to regenerate the original ketone groups .
Comparison with Similar Compounds
Similar Compounds
1,4-Cyclohexanedione bis(ethylene ketal): Similar structure but with ethylene ketal groups instead of propylene ketal groups.
1,4-Cyclohexanedione mono-ketal: Contains only one ketal group, offering different reactivity and protection properties.
Uniqueness
1,4-Cyclohexanedione bis(1,3-propylene ketal) is unique due to its specific ketal groups, which provide distinct stability and reactivity compared to other ketal-protected compounds. Its use in various synthetic and research applications highlights its versatility and importance in organic chemistry .
Properties
CAS No. |
28647-19-0 |
|---|---|
Molecular Formula |
C12H20O4 |
Molecular Weight |
228.28 g/mol |
IUPAC Name |
1,5,10,14-tetraoxadispiro[5.2.59.26]hexadecane |
InChI |
InChI=1S/C12H20O4/c1-7-13-11(14-8-1)3-5-12(6-4-11)15-9-2-10-16-12/h1-10H2 |
InChI Key |
TTZKKSNZFKUTEN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(CCC3(CC2)OCCCO3)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11876371.png)
![[2-(Pyridin-2-yl)-1h-indol-3-yl]acetonitrile](/img/structure/B11876379.png)
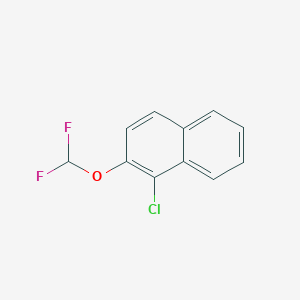

![Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B11876399.png)
![Methyl 2-cyano-2-(6-oxaspiro[4.5]decan-9-ylidene)acetate](/img/structure/B11876409.png)



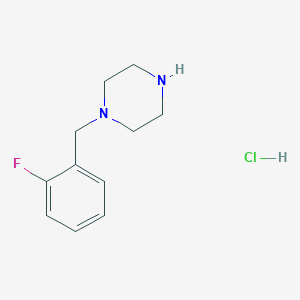
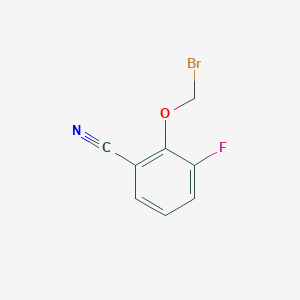
![{4-Methoxy-3-[(pyrrolidin-1-yl)methyl]phenyl}boronic acid](/img/structure/B11876434.png)
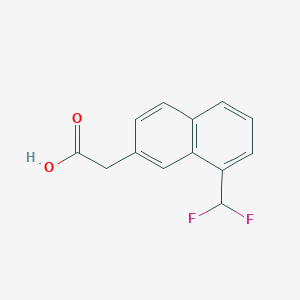
![Methyl 2-methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B11876447.png)
